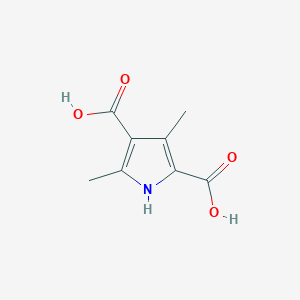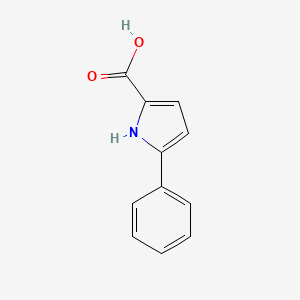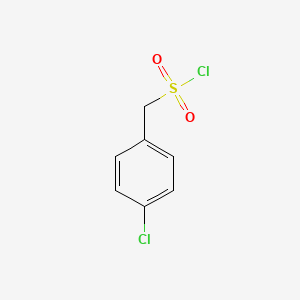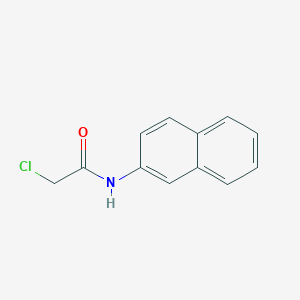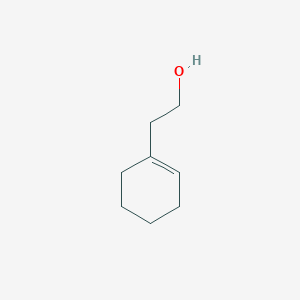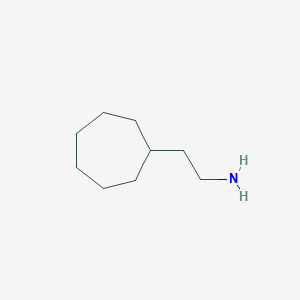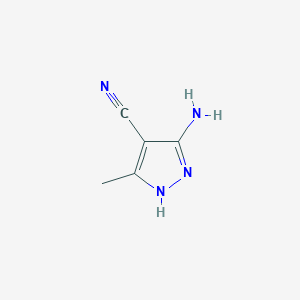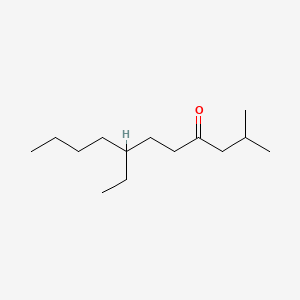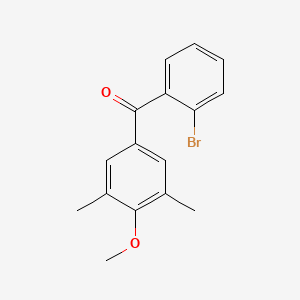
2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is an organic compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 319.2 and its IUPAC name is (2-bromophenyl) (4-methoxy-3,5-dimethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is 1S/C16H15BrO2/c1-10-8-12 (9-11 (2)16 (10)19-3)15 (18)13-6-4-5-7-14 (13)17/h4-9H,1-3H3 .Physical And Chemical Properties Analysis
The molecular formula of “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is C16H15BrO2 . Its molecular weight is 319.19 g/mol.Scientific Research Applications
Synthesis and Characterization
A significant aspect of research involves the synthesis and characterization of novel compounds. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized, displaying useful properties for photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Such compounds are highlighted for their potential as Type II photosensitizers in cancer treatment.
Antioxidant Activities
Research on bromophenol derivatives from marine sources like the red alga Rhodomela confervoides has identified compounds with significant antioxidant activities. These natural compounds exhibit potent free radical scavenging activity, suggesting their utility in preventing oxidative deterioration of food and their potential for pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
Anticancer and Anticancer Potential
The synthesis of methylated and acetylated derivatives of natural bromophenols has been explored, revealing that certain derivatives possess significant antioxidant and anticancer potential. This indicates the value of these compounds in drug development for various diseases, including cancer (Dong et al., 2022).
Lanthanide Complexes for Luminescence
Lanthanide complexes with bromo-methoxybenzoic acid and other derivatives have been synthesized, showing unique crystal structures and luminescence behaviors. These properties make such complexes suitable for applications in luminescent materials and possibly in imaging (Wu, Ren, Zhang, & Wang, 2018).
Properties
IUPAC Name |
(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZWXFRNWVFEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
